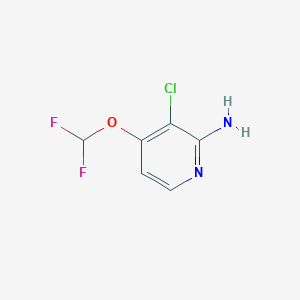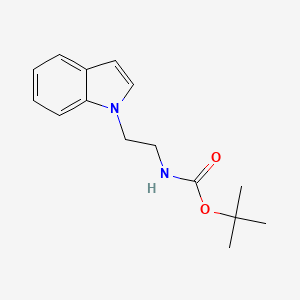
3-Chloro-4-(difluoromethoxy)pyridin-2-amine
Übersicht
Beschreibung
3-Chloro-4-(difluoromethoxy)pyridin-2-amine is a useful research compound. Its molecular formula is C6H5ClF2N2O and its molecular weight is 194.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 3-Chloro-4-(difluoromethoxy)pyridin-2-amine is a key intermediate in the synthesis of various compounds. Naganagowda and Petsom (2011) synthesized various 3-substituted quinazolinones using a related compound, demonstrating its role in the production of compounds with potential antibacterial and antifungal activity (Naganagowda & Petsom, 2011).
- Hang-dong (2010) reported the synthesis of a closely related compound, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, emphasizing its importance in the production of highly efficient herbicides (Zuo Hang-dong, 2010).
Pharmaceutical and Biochemical Applications
- Dunn (1999) explored the activating effect of trifluoromethyl groups in related 2-chloro(trifluoromethyl)pyridines, providing insight into the potential biochemical applications of these compounds (Dunn, 1999).
- Rageot et al. (2019) described the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for protein kinase inhibitors, highlighting its significance in the development of pharmaceuticals (Rageot et al., 2019).
Materials Science and Coordination Chemistry
- Zhang et al. (2013) explored the formation of helical silver(I) coordination polymers using flexible unsymmetrical bis(pyridyl) ligands, demonstrating the potential of related compounds in materials science (Zhang et al., 2013).
- Khamar et al. (1979) investigated chromium(II) complexes with halogen-substituted pyridines, like 3-chloro-pyridine, for their potential applications in coordination chemistry (Khamar et al., 1979).
Eigenschaften
IUPAC Name |
3-chloro-4-(difluoromethoxy)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c7-4-3(12-6(8)9)1-2-11-5(4)10/h1-2,6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGGTZUBRUIGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(2-methylpropanamido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)







![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)


![4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid](/img/structure/B1415726.png)


